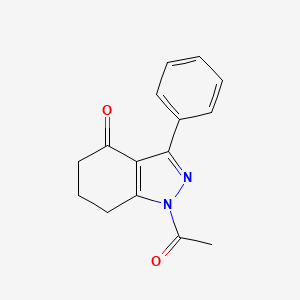

1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

概要

説明

1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound with the linear formula C13H12N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones has been described in the literature . The process involves starting from cyclic 3-aminoisoxazole enamine, arylglyoxals, and substituted 3 (4)-aminoisoxazoles .科学的研究の応用

Analgesic and Anti-inflammatory Activities

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives have been studied for their analgesic and anti-inflammatory properties. For example, [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and related compounds, synthesized from 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one, exhibited significant anti-inflammatory activity in rats and analgesic activity in mice, comparable to indomethacin (Mosti et al., 1988). Another study also noted the superior analgesic activity of certain derivatives over acetylsalicylic acid, with compound 5 showing appreciable anti-inflammatory activity in rats (Mosti et al., 1992).

Synthesis and Structural Analysis

1,3-Dipolar cycloaddition of diphenylnitrilimine with 5-arylmethylidene derivatives of this compound has been explored, leading to the synthesis of novel spiro[indazole-5,3′-pyrazole] derivatives. This synthesis was confirmed by NMR spectroscopy and single-crystal X-ray diffraction, showing the regioselective formation of products (Ren et al., 2018).

Antiproliferative Activity

Certain N-phenyl-1H-indazole-1-carboxamides, synthesized using this compound as a starting material, have been evaluated for antiproliferative activity against various cancer cell lines. Compounds showed significant inhibitory effects on cell growth, particularly against colon and melanoma cell lines, suggesting potential in cancer research (Maggio et al., 2011).

β-Hematin Formation Inhibition

Research involving the synthesis of trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, through the condensation of α,β-unsaturated ketones with hydrazine, has led to the exploration of these derivatives as inhibitors of β-hematin formation. This finding is significant in the context of malaria research, as β-hematin is a component of malarial pigment (Aparicio et al., 2017).

Computational Studies on Tautomerism

Computational studies have been conducted on the tautomeric forms of this compound derivatives. These studies, which range from semiempirical to density functional calculations, are crucial for understanding the molecular stability and reactivity of these compounds (Pérez Medina et al., 2006).

Opioid Receptor Agonists

A study on 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one discovered its potential as a novel opioid receptor agonist. Further structural modifications yielded potent MOR/KOR agonists, which showed significant analgesic effects in animal models. This highlights the potential of these compounds in pain management research (Cheng et al., 2014).

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for the replication of the virus . The compound interacts with the enzyme through molecular docking, forming stable complexes that inhibit the enzyme’s activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, it can induce cell death in cancer cells and reduce inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of target enzymes, such as the SARS-CoV-2 main protease, inhibiting their activity . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits reasonable stability in aqueous solutions, with a half-life exceeding one hour . Over longer periods, it can degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing the proliferation of cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and reduces inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown into metabolites that are excreted in the urine . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific binding proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern can affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and other biomolecules . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

特性

IUPAC Name |

1-acetyl-3-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)17-12-8-5-9-13(19)14(12)15(16-17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOHSUXGEUSUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C(=O)CCC2)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

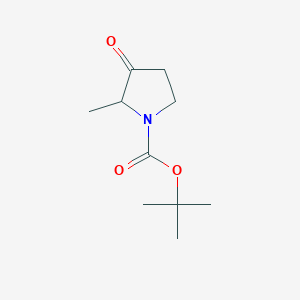

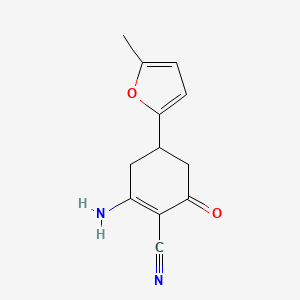

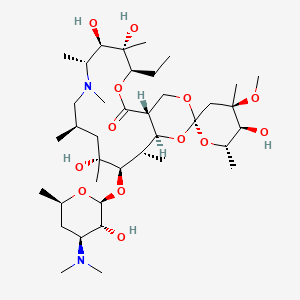

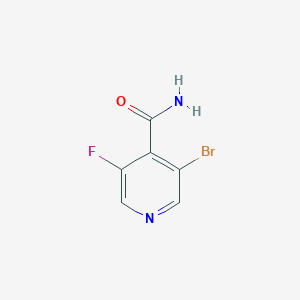

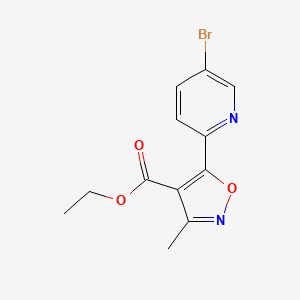

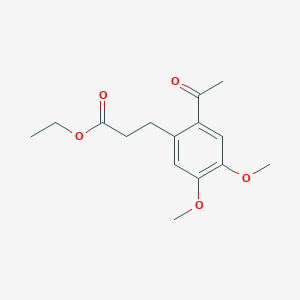

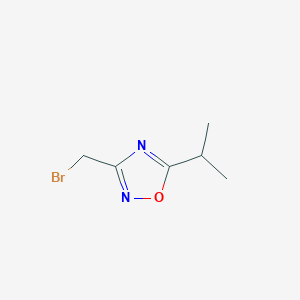

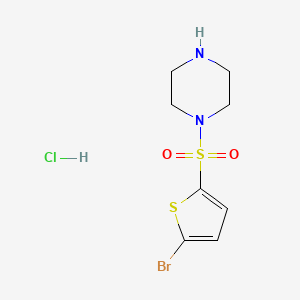

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)